molecular formula C14H21ClN4O4 B1446021 N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride CAS No. 201677-92-1

N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride

Cat. No.: B1446021
CAS No.: 201677-92-1
M. Wt: 344.79 g/mol
InChI Key: XMMQBHVCNLUPQM-ZOWNYOTGSA-N
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Biochemical Analysis

Biochemical Properties

N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride plays a crucial role in biochemical reactions as a substrate for specific enzymes. It interacts with enzymes such as lysine aminopeptidases and various proteinases. The enzymatic activity leads to the hydrolysis of the compound, releasing a chromogenic product, p-nitroaniline, which can be measured spectrophotometrically . This interaction allows for the detection and quantification of enzyme activity, making it a valuable tool in enzymatic analysis and investigation.

Cellular Effects

This compound influences various cellular processes by serving as a substrate in enzymatic reactions. Its hydrolysis by lysine aminopeptidases and proteinases can impact cell signaling pathways, gene expression, and cellular metabolism. The release of p-nitroaniline as a chromogenic product provides a means to monitor these cellular effects . This compound’s role in enzymatic reactions can affect cellular functions, including protein degradation and turnover.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific enzymes. Upon binding to the active site of lysine aminopeptidases or proteinases, the compound undergoes hydrolysis, resulting in the release of p-nitroaniline . This enzymatic reaction can be monitored spectrophotometrically, providing insights into enzyme kinetics and activity. The compound’s ability to serve as a chromogenic substrate makes it a valuable tool for studying enzyme mechanisms and interactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider in experimental design. Over time, the hydrolysis of the compound by enzymes can lead to the accumulation of p-nitroaniline, which can be measured to assess enzyme activity . Long-term studies may reveal changes in cellular function and enzyme activity due to the continuous presence of the compound.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Higher doses may lead to increased enzyme activity and the release of more p-nitroaniline, which can be toxic at high concentrations . Studies in animal models can help determine the threshold effects and potential adverse effects of the compound at different dosages.

Metabolic Pathways

This compound is involved in metabolic pathways related to lysine degradation. It interacts with enzymes such as lysine aminopeptidases, which catalyze the hydrolysis of the compound . This interaction can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve its interaction with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within cells . Understanding the transport mechanisms can provide insights into the compound’s cellular effects and potential therapeutic applications.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors can direct the compound to specific compartments or organelles within the cell . The compound’s activity and function can be affected by its localization, providing insights into its role in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride typically involves the acetylation of L-lysine followed by the coupling of the acetylated lysine with p-nitroaniline. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a suitable base such as pyridine to facilitate the reaction . The coupling reaction is usually carried out in the presence of a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity of the product. The use of automated synthesis equipment and stringent quality control measures are essential to maintain consistency in the production process .

Comparison with Similar Compounds

Properties

IUPAC Name

(2S)-2-acetamido-6-amino-N-(4-nitrophenyl)hexanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O4.ClH/c1-10(19)16-13(4-2-3-9-15)14(20)17-11-5-7-12(8-6-11)18(21)22;/h5-8,13H,2-4,9,15H2,1H3,(H,16,19)(H,17,20);1H/t13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMMQBHVCNLUPQM-ZOWNYOTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCCCN)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CCCCN)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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